3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine
CAS No.: 1214900-04-5
Cat. No.: VC0035844
Molecular Formula: C14H23N3OSi
Molecular Weight: 277.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214900-04-5 |
|---|---|
| Molecular Formula | C14H23N3OSi |
| Molecular Weight | 277.443 |
| IUPAC Name | 3-methyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine |
| Standard InChI | InChI=1S/C14H23N3OSi/c1-11-13-6-5-12(15)9-14(13)17(16-11)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10,15H2,1-4H3 |
| Standard InChI Key | GXMCQJYUDTXZHX-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C |
Introduction
Chemical Identity and Structure
3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is an organic compound characterized by its indazole core structure with specific functional group modifications. The compound's formal identification details are presented in Table 1.
Table 1: Chemical Identity Information
| Parameter | Information |
|---|---|
| CAS Registry Number | 1214900-04-5 |
| Molecular Formula | C₁₄H₂₃N₃OSi |
| Molecular Weight | 277.44 g/mol |
| IUPAC Name | 3-methyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine |
| Standard InChI | InChI=1S/C14H23N3OSi/c1-11-13-6-5-12(15)9-14(13)17(16-11)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10,15H2,1-4H3 |
| Standard InChIKey | GXMCQJYUDTXZHX-UHFFFAOYSA-N |
| SMILES Notation | CC1=NN(C2=C1C=CC(=C2)N)COCCSi(C)C |
| PubChem Compound ID | 59276655 |
The compound features an indazole core (a bicyclic aromatic heterocycle containing a benzene ring fused to a pyrazole ring) with three key modifications: a methyl group at the 3-position, an amino group at the 6-position, and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N-1 position .
Physical and Chemical Properties
The physical and chemical properties of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine are essential for understanding its behavior in various applications and synthetic processes.
Chemical Reactivity
The reactivity of this compound is characterized by several functional groups:
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The primary amine at the 6-position is capable of nucleophilic reactions and can undergo various transformations including acylation, alkylation, and condensation reactions .
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The SEM (2-(trimethylsilyl)ethoxy)methyl group at the N-1 position functions as a protecting group for the indazole nitrogen, which can be selectively removed under specific conditions .
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The indazole core provides aromatic stability while maintaining the reactivity characteristic of nitrogen-containing heterocycles .
Synthesis and Preparation
The synthesis of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine typically involves multiple steps, beginning with the formation of the indazole core structure followed by functionalization.
Industrial Production
The compound is available commercially with an industrial grade purity of 99% and is typically packaged in 25kg cardboard drums for research and industrial applications . The commercial availability suggests established synthetic routes for larger-scale production.
Applications in Pharmaceutical Research
3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has significant applications primarily in pharmaceutical research and development.
As a Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceutical compounds . The SEM protecting group allows for selective reactions at other positions of the molecule while protecting the reactive indazole nitrogen.
Structure-Activity Relationships
Understanding the relationship between structural modifications of indazole compounds and their biological activity provides valuable insights into the potential applications of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine.
Effect of Substitution Patterns
Research on similar indazole derivatives has revealed important structure-activity relationships:
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The 3-position substitution (methyl in this case) significantly affects binding affinity to target proteins. For example, in c-MET kinase inhibitors, 3-F, 3-Me, and 3-CN substituted indazoles showed varying binding affinities, with 3-Me (methyl) derivatives demonstrating improved binding profiles compared to unsubstituted analogs .
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The 6-position amine group can serve as a point for further functionalization to enhance biological activity or improve pharmacokinetic properties.
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The SEM protecting group at the N-1 position may be removed in final drug candidates but serves a crucial role during synthesis to prevent unwanted side reactions .
Comparative Analysis with Related Compounds
Table 2: Comparison with Related Indazole Compounds
| Compound | Key Structural Differences | Potential Impact on Activity |
|---|---|---|
| 3-Methyl-1H-indazol-6-amine | Lacks the SEM protecting group | May have different solubility and binding characteristics; more reactive N-H group |
| 1-Butyl-1H-indazol-6-amine | Contains butyl instead of SEM group at N-1; lacks 3-methyl | Different lipophilicity profile; altered binding to target proteins |
| 6-Bromo-3-iodo-1H-indazole | Contains halogen substituents instead of amine | Serves as a reactive intermediate for cross-coupling reactions |
| 3-Methyl-1H-indazol-6-ylamine | Identical core to target compound but without protecting group | Similar biological activity but different synthetic utility |
Analytical Characterization
Analytical characterization of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is essential for confirming its identity, purity, and structural features.
Recent Research Developments
Recent research involving indazole compounds, which provide context for understanding the significance of 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine, has focused on several areas:
Development of Novel Synthetic Methods
Researchers have been developing efficient synthetic protocols for indazole derivatives, including catalyst-free methods for forming C=N double bonds, which are relevant to indazole synthesis . These advances may provide more efficient routes to compounds like 3-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine.
Exploration of Therapeutic Applications
Recent investigations have focused on the development of indazole derivatives as:
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GCN2 (General Control Nonderepressible 2) inhibitors: (Aza)indazolyl-aryl sulfonamide compounds have been investigated for treating cancer through inhibition of GCN2 activity .
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Kinase inhibitors: Research has identified novel, potent, and selective ROCK inhibitors based on heterocyclic structures similar to indazoles, demonstrating the continuing interest in these scaffolds for drug development .
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Anti-cancer agents: Indazole derivatives continue to be explored for their potential in treating various cancers, with modifications aimed at improving potency, selectivity, and pharmacokinetic properties .
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